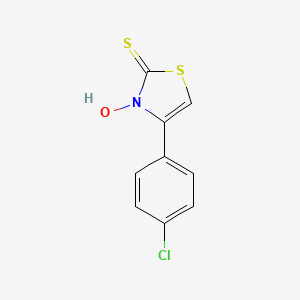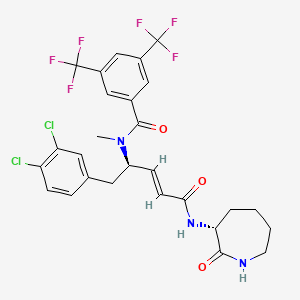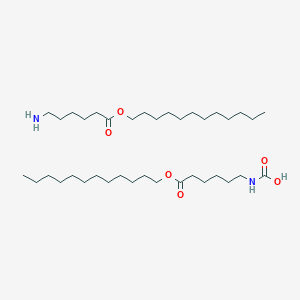
Agn-PC-0mtmw1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0mtmw1 is a heterocyclic compound that contains a thiazole ring substituted with a hydroxy group and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mtmw1 typically involves the reaction of appropriate thioamide and α-haloketone precursors. One common method involves the cyclization of 4-chlorophenylthioamide with α-bromoacetophenone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0mtmw1 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(4-chlorophenyl)thiazole-2(3H)-thione.
Reduction: Formation of 3-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thiol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0mtmw1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Agn-PC-0mtmw1 involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxy group and exhibit similar biological activities.
N,4-diaryl-1,3-thiazole-2-amines: These compounds have been studied for their antiproliferative activity and ability to inhibit tubulin polymerization.
Uniqueness
Agn-PC-0mtmw1 is unique due to its specific substitution pattern and the presence of both hydroxy and thione functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
105922-93-8 |
|---|---|
Molekularformel |
C9H6ClNOS2 |
Molekulargewicht |
243.7 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-3-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C9H6ClNOS2/c10-7-3-1-6(2-4-7)8-5-14-9(13)11(8)12/h1-5,12H |
InChI-Schlüssel |
VIRCDYKDYNGPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
Synonyme |
N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione NHCl-PTT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)



![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1241098.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241100.png)


![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine](/img/structure/B1241107.png)



